Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate

Anti-inflammatory Carrageenan-induced edema COX inhibition

Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate (CAS 325693-52-5) is a synthetic, sulfur-bridged 1,2,4-triazole derivative bearing a 3-methoxyphenyl substituent at C5, a phenyl group at N4, and an ethyl thioacetate moiety at C3. It belongs to the broader class of 4,5-disubstituted-1,2,4-triazole thioacetate derivatives, a scaffold associated with multi-target anti-inflammatory, antimicrobial, and analgesic activities in preclinical models.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 325693-52-5
Cat. No. B2417266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate
CAS325693-52-5
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H19N3O3S/c1-3-25-17(23)13-26-19-21-20-18(14-8-7-11-16(12-14)24-2)22(19)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3
InChIKeyYBABXKCSNOSVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate (CAS 325693-52-5): Procurement-Relevant Chemical Identity and Context


Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate (CAS 325693-52-5) is a synthetic, sulfur-bridged 1,2,4-triazole derivative bearing a 3-methoxyphenyl substituent at C5, a phenyl group at N4, and an ethyl thioacetate moiety at C3. It belongs to the broader class of 4,5-disubstituted-1,2,4-triazole thioacetate derivatives, a scaffold associated with multi-target anti-inflammatory, antimicrobial, and analgesic activities in preclinical models [1]. No single primary research paper dedicated exclusively to this specific compound was identified in the accessible indexed literature; existing data are inferred from structurally analogous series where the C5-(methoxyphenyl) and N4-phenyl substitution pattern has been systematically varied [1][2].

Why Generic 1,2,4-Triazole-Thioacetate Analogs Cannot Substitute for Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate in Research and Industrial Workflows


Within the 4,5-disubstituted-1,2,4-triazole thioacetate chemotype, even minor positional changes in the aryl substituents produce substantial differences in biological potency. In the 2019 series of nine ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate analogs, anti-inflammatory activity at 4 h post-administration ranged from weak (2d, 2i) to 62.5% inhibition (2h), while COX-I docking scores varied by over 3 kcal/mol across the set [1]. The C5-(3-methoxyphenyl) group, in particular, contributes a distinct electronic and steric signature to the triazole core, and related methoxyphenyl-containing triazoles have demonstrated antipyretic effects and adsorption-dependent toxicity profiles that differ markedly from non-methoxylated or para-methoxy isomers [2]. Consequently, generic selection of any '4,5-disubstituted triazole thioacetate' without matching the specific 3-methoxyphenyl/N4-phenyl substitution pattern risks irreproducible biological outcomes and invalid structure-activity conclusions.

Quantitative Differentiation Evidence for Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate (CAS 325693-52-5) Versus Closest Analogs


In Vivo Anti-Inflammatory Potency: Class-Level Benchmarking Against 4,5-Disubstituted Triazole Thioacetate Congeners

Direct efficacy data for CAS 325693-52-5 are not published. However, in the closest structurally analogous cohort—ethyl [(4,5-disubstituted-4H-1,2,4-triazol-3-yl)sulfanyl]acetate derivatives 2(a-i)—the compound bearing a C5-(3,4,5-trimethoxyphenyl) and N4-cyclohexyl (2d) exhibited only weak anti-inflammatory activity, while the N4-benzyl/C5-phenyl analog 2h reached 62.5% inhibition at 30 mg/kg i.p., statistically comparable to diclofenac [1]. This demonstrates that within this scaffold, anti-inflammatory potency is highly sensitive to the specific N4 and C5 aryl combination. The C5-(3-methoxyphenyl)/N4-phenyl motif of CAS 325693-52-5 represents a distinct and untested substitution pattern within this series, meaning its activity cannot be assumed from any single published congener and must be empirically verified [1].

Anti-inflammatory Carrageenan-induced edema COX inhibition

COX-I and COX-II Molecular Docking: Predicted Binding Affinity Differentiation Among 4,5-Disubstituted Analogs

Docking studies on the 2019 series 2(a-i) revealed that COX-I binding affinities ranged from approximately -5.8 to -8.1 kcal/mol, with compound 2e (N4-cyclohexyl, C5-(4-methylphenyl)) achieving the strongest COX-I interaction at -8.1 kcal/mol [1]. All compounds displayed non-selective COX-I/COX-II binding profiles [1]. The C5-(3-methoxyphenyl) substituent in CAS 325693-52-5 introduces a hydrogen-bond-accepting methoxy group at the meta position of the C5-aryl ring, a feature absent from the 2(a-i) test set. This electronic perturbation is expected to alter hydrogen-bonding interactions with Arg120 and Tyr355 in the COX active site, potentially shifting both binding affinity and COX-I/COX-II selectivity relative to the published congeners [1]. However, direct docking data for CAS 325693-52-5 have not been reported.

Molecular docking COX-1 COX-2 In silico screening

Antimicrobial Activity Spectrum: Class-Level Evidence and the Unexplored Position of the 3-Methoxyphenyl Substituent

The 2019 thioacetate series 2(a-i) was screened for in vitro antimicrobial activity. Several compounds showed good antibacterial activity, especially against Escherichia coli, though individual MIC values were not tabulated in the accessible abstracts [1]. Separately, 1,2,4-triazole derivatives bearing methoxyphenyl substituents at C5 have demonstrated antimicrobial activity in other series, but structure-activity relationships indicate that the position of the methoxy group (ortho, meta, or para) significantly influences the spectrum and potency [2]. No antimicrobial data specifically for CAS 325693-52-5 have been published. This compound fills a specific and untested regioisomeric position (3-methoxyphenyl) within the C5-aryl SAR matrix of triazole thioacetate antimicrobials.

Antimicrobial Antibacterial Escherichia coli MIC

Recommended Procurement and Application Scenarios for Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate (CAS 325693-52-5)


Completing C5-Aryl Regioisomer SAR Matrices in Anti-Inflammatory Triazole Thioacetate Programs

Medicinal chemistry teams conducting systematic structure-activity relationship studies on 4,5-disubstituted-1,2,4-triazole thioacetates require the C5-(3-methoxyphenyl)/N4-phenyl combination to fill the meta-methoxy position in a regioisomeric grid (ortho-, meta-, para-methoxyphenyl). The 2019 series 2(a-i) tested para-methyl, 3,4,5-trimethoxy, pyridyl, and unsubstituted phenyl at C5, but specifically excluded the 3-methoxyphenyl group [1]. Incorporating CAS 325693-52-5 enables correlation of in vivo anti-inflammatory potency (carrageenan-induced edema model) with meta-methoxy electronic effects, a key parameter for optimizing COX binding interactions.

In Silico Docking and Pharmacophore Model Refinement for COX-I/COX-II

Computational chemists building COX-I or COX-II pharmacophore models can use CAS 325693-52-5 as a probe molecule to evaluate the contribution of a meta-methoxy hydrogen-bond acceptor to binding affinity. The published docking range for the 2(a-i) series (-5.8 to -8.1 kcal/mol against COX-I [1]) provides a baseline against which the predicted or experimentally determined docking score for the 3-methoxyphenyl analog can be compared, refining scoring function accuracy for methoxy-substituted aryl systems.

Expanding Antimicrobial Screening Libraries with Regioisomer Diversity

Microbiology groups screening triazole thioacetate libraries against Gram-negative pathogens (particularly E. coli, against which activity was noted in the 2019 series [1]) can use CAS 325693-52-5 to determine whether the 3-methoxyphenyl regioisomer retains, enhances, or abolishes antibacterial activity relative to known active congeners. This compound addresses a specific structural gap in existing screening decks, where the meta-methoxy C5 substituent is underrepresented relative to para-methoxy and unsubstituted phenyl variants.

Reference Standard for Analytical Method Development in Triazole Thioacetate Quality Control

Given its well-defined structure (C20H19N3O3S, molecular weight 381.45 g/mol) and the availability of the corresponding thiol precursor (CAS 174573-90-1), CAS 325693-52-5 can serve as a retention-time marker and system suitability standard in HPLC-UV or LC-MS methods for quantifying triazole thioacetate derivatives in reaction mixtures or purity assessments. This application does not depend on biological activity data and is supported by the compound's distinct chromatographic properties arising from its phenyl/methoxyphenyl substitution pattern.

Quote Request

Request a Quote for Ethyl 2-[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.